2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide
Description
2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide is a halogenated acetamide derivative characterized by a bromo-fluorophenyl substituent at the second carbon of the acetamide backbone and an isopropyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₂BrFNO, with a molar mass of 288.13 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents: the bromine and fluorine atoms on the aromatic ring may enhance lipophilicity and influence binding interactions, while the bulky isopropyl group could modulate solubility and metabolic stability .
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)14-11(15)5-8-3-9(12)6-10(13)4-8/h3-4,6-7H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMDBLLIWJDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide typically involves the reaction of 3-bromo-5-fluoroaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromo-5-fluoroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogenation Patterns
The compound’s closest analogs include halogenated acetamides with variations in aryl substituents and nitrogen-bound groups. Key comparisons are summarized below:
Key Observations :
- Halogen Impact: The bromo-fluoro combination in the target compound likely increases electronegativity and steric hindrance compared to non-halogenated analogs like NIPA. This could enhance binding to hydrophobic targets but reduce aqueous solubility .
Physicochemical and Functional Comparisons
Solubility and Aggregation Behavior
- N-Isopropylacetamide (NIPA): Studies using NMR revealed that NIPA undergoes self-association in non-polar solvents like CCl₄ due to hydrogen bonding between amide groups . The target compound’s bulky aryl substituents may disrupt such aggregation, altering solubility profiles.
- 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide : The isoxazole ring in this analog introduces heterocyclic polarity, which may improve solubility in polar aprotic solvents compared to the bromo-fluorophenyl system .
Hypothetical Pharmacological/Analytical Relevance
While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated:
- Bioactivity: The bromine atom may act as a leaving group in nucleophilic aromatic substitution, similar to 2-bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (a pharmaceutical impurity) .
- Analytical Challenges : Fluorine’s strong electronegativity could complicate NMR or LC-MS analysis due to signal splitting or ionization efficiency, as seen in fluorinated agrochemicals like flutolanil .
Biological Activity
2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The compound features a bromo and fluorine substituent on the phenyl ring, which can significantly influence its biological activity. The presence of the isopropylacetamide moiety contributes to its lipophilicity and may enhance membrane permeability, facilitating interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways. For example, compounds with similar structures have been studied for their effects on adenosine receptors, which are involved in numerous physiological processes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Kinase Inhibition (e.g., FGFR) | 0.40 | |
| Antimicrobial Activity | Moderate | |
| Urease Inhibition | Significant |
These results suggest that the compound could be a candidate for further development in therapeutic applications targeting specific diseases.
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, this compound has shown promising results in inhibiting cell growth, particularly in breast and lung cancer models. The mechanism appears to be linked to the inhibition of key signaling pathways associated with cell survival and proliferation.
- Antimicrobial Testing : The compound has been evaluated for its antimicrobial properties against several bacterial strains. Results indicated moderate activity, suggesting potential as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetyl bromide reacts with isopropylamine in the presence of a base (e.g., triethylamine) to form the acetamide backbone. Subsequent Suzuki-Miyaura coupling or Ullmann reactions can introduce the 3-bromo-5-fluorophenyl moiety. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification .
Q. How can the purity and identity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Analyze - and -NMR to confirm proton environments and carbon frameworks. For example, the isopropyl group shows a doublet for the methyl groups (~1.2 ppm) and a septet for the methine proton (~3.9 ppm) .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .
Q. What are common intermediates in the synthesis of this compound?
Key intermediates include:
- 2-Bromo-5-fluorophenylacetic acid (CAS 883514-21-4), used to form the acetamide via coupling with isopropylamine.
- Bromoacetyl chloride , a reactive intermediate for introducing the bromine substituent .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Parameters to optimize:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. The bromine and fluorine atoms exhibit distinct electron density peaks, aiding in positional accuracy .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Scenario : Discrepancies between predicted and observed -NMR shifts.
- Resolution : Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling patterns. If ambiguity persists, crystallize the compound and compare experimental SCXRD bond lengths/angles with computational models (e.g., DFT) .
Q. What strategies improve low reaction yields during scale-up synthesis?
Q. How does the steric bulk of the isopropyl group influence reactivity?
The isopropyl group reduces nucleophilicity at the acetamide nitrogen, requiring stronger bases (e.g., DIPEA) for deprotonation in coupling reactions. Computational modeling (e.g., molecular docking) can predict steric clashes in downstream applications like enzyme inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
